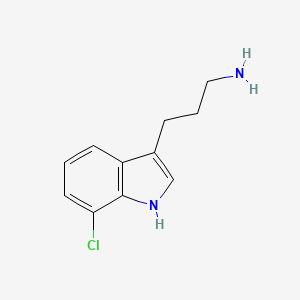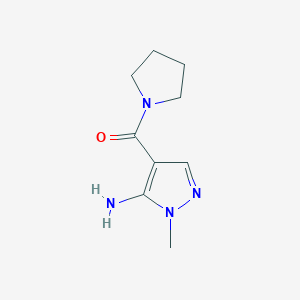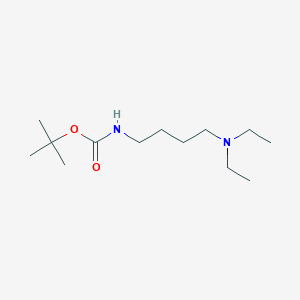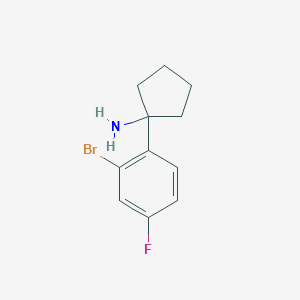![molecular formula C10H15F2N3O B11730096 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11730096.png)
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine is a complex organic compound that features a pyrazole ring substituted with a difluoromethyl group and an oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide.
Attachment of the Oxolane Ring: The oxolane ring can be attached through a nucleophilic substitution reaction involving an oxolane derivative and a suitable leaving group on the pyrazole ring.
Final Coupling: The final coupling step involves the reaction of the intermediate with an amine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxolane ring and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.
Applications De Recherche Scientifique
Chemistry
In chemistry, {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its difluoromethyl group can act as a bioisostere for hydrogen, providing insights into enzyme-substrate interactions.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features may impart unique pharmacological properties, making it a candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.
Mécanisme D'action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The difluoromethyl group could enhance binding affinity or alter the metabolic stability of the compound, while the oxolane ring may influence its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
{[1-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(tetrahydrofuran-2-yl)methyl]amine: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
The uniqueness of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine lies in its combination of a difluoromethyl group and an oxolane ring. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, which may not be present in similar compounds.
Propriétés
Formule moléculaire |
C10H15F2N3O |
|---|---|
Poids moléculaire |
231.24 g/mol |
Nom IUPAC |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C10H15F2N3O/c11-10(12)15-8(3-4-14-15)6-13-7-9-2-1-5-16-9/h3-4,9-10,13H,1-2,5-7H2 |
Clé InChI |
VOZHFPGMVZFDKA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CNCC2=CC=NN2C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11730032.png)
![N-[(4-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11730037.png)


![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11730050.png)
![5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11730051.png)
![N-[(2,3-difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11730058.png)
![2-(4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11730073.png)

![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B11730078.png)
![O-[(2-bromo-3-fluorophenyl)methyl]hydroxylamine](/img/structure/B11730086.png)
![O-[(5-bromo-2-methylphenyl)methyl]hydroxylamine](/img/structure/B11730092.png)
